molecular formula C27H29N5O4 B10868187 N-{2-[3-hydroxy-1-methyl-4-(piperidin-1-ylcarbonyl)-1H-pyrrol-2-yl]-1-methyl-1H-benzimidazol-5-yl}-2-methoxybenzamide

N-{2-[3-hydroxy-1-methyl-4-(piperidin-1-ylcarbonyl)-1H-pyrrol-2-yl]-1-methyl-1H-benzimidazol-5-yl}-2-methoxybenzamide

Cat. No.: B10868187
M. Wt: 487.5 g/mol
InChI Key: DKRBOTNYMJFAKG-UHFFFAOYSA-N
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Description

N~1~-{2-[3-HYDROXY-1-METHYL-4-(PIPERIDINOCARBONYL)-1H-PYRROL-2-YL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}-2-METHOXYBENZAMIDE is a complex organic compound that features a combination of benzimidazole, pyrrole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{2-[3-HYDROXY-1-METHYL-4-(PIPERIDINOCARBONYL)-1H-PYRROL-2-YL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}-2-METHOXYBENZAMIDE involves multiple steps, typically starting with the preparation of the benzimidazole core. The benzimidazole can be synthesized via the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The pyrrole moiety is introduced through a cyclization reaction involving appropriate precursors, such as 1,4-dicarbonyl compounds. The piperidine ring is then incorporated via a nucleophilic substitution reaction.

Industrial production methods often involve optimizing these reactions for higher yields and purity. This includes the use of high-boiling inert solvents and controlled reaction temperatures to ensure complete conversion and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

N~1~-{2-[3-HYDROXY-1-METHYL-4-(PIPERIDINOCARBONYL)-1H-PYRROL-2-YL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions often involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield corresponding ketones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

N~1~-{2-[3-HYDROXY-1-METHYL-4-(PIPERIDINOCARBONYL)-1H-PYRROL-2-YL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}-2-METHOXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N1-{2-[3-HYDROXY-1-METHYL-4-(PIPERIDINOCARBONYL)-1H-PYRROL-2-YL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-{2-[3-HYDROXY-1-METHYL-4-(PIPERIDINOCARBONYL)-1H-PYRROL-2-YL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}-2-METHOXYBENZAMIDE shares similarities with other benzimidazole derivatives, such as:
    • N~1~-{2-[3-HYDROXY-1-METHYL-4-(PIPERIDINOCARBONYL)-1H-PYRROL-2-YL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}-2-CHLOROBENZAMIDE
    • N~1~-{2-[3-HYDROXY-1-METHYL-4-(PIPERIDINOCARBONYL)-1H-PYRROL-2-YL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}-2-FLUOROBENZAMIDE

Uniqueness

The uniqueness of N1-{2-[3-HYDROXY-1-METHYL-4-(PIPERIDINOCARBONYL)-1H-PYRROL-2-YL]-1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL}-2-METHOXYBENZAMIDE lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H29N5O4

Molecular Weight

487.5 g/mol

IUPAC Name

N-[2-[3-hydroxy-1-methyl-4-(piperidine-1-carbonyl)pyrrol-2-yl]-1-methylbenzimidazol-5-yl]-2-methoxybenzamide

InChI

InChI=1S/C27H29N5O4/c1-30-16-19(27(35)32-13-7-4-8-14-32)24(33)23(30)25-29-20-15-17(11-12-21(20)31(25)2)28-26(34)18-9-5-6-10-22(18)36-3/h5-6,9-12,15-16,33H,4,7-8,13-14H2,1-3H3,(H,28,34)

InChI Key

DKRBOTNYMJFAKG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=C1C2=NC3=C(N2C)C=CC(=C3)NC(=O)C4=CC=CC=C4OC)O)C(=O)N5CCCCC5

Origin of Product

United States

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